molecular formula C16H15FO4S B2760588 1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone CAS No. 1326863-45-9

1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone

Cat. No.: B2760588
CAS No.: 1326863-45-9
M. Wt: 322.35
InChI Key: AVGKDDOEGKIHTP-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone is a sulfonyl-containing ethanone derivative characterized by a 4-ethoxyphenyl group at position 1 and a 2-fluorophenylsulfonyl moiety at position 2.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-2-(2-fluorophenyl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO4S/c1-2-21-13-9-7-12(8-10-13)15(18)11-22(19,20)16-6-4-3-5-14(16)17/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGKDDOEGKIHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone, a compound with the molecular formula C16H15FO4SC_{16}H_{15}FO_4S and CAS number 1326863-45-9, has garnered attention in pharmaceutical and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and comparisons with related compounds.

  • Molecular Weight : 322.36 g/mol
  • Structure : The compound features a sulfonyl group attached to a fluorophenyl ring and an ethoxy-substituted phenyl ring, which may influence its reactivity and biological properties.

The biological activity of 1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonyl group acts as an electrophile, potentially forming covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Cell Signaling Disruption : Interference with signaling pathways could lead to altered cellular responses.

Antimicrobial Properties

Research indicates that 1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone exhibits significant antimicrobial activity against various pathogens.

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusBactericidal15.6 - 62.5 µM
Escherichia coliBacteriostatic31.2 - 125 µM
Candida albicansAntifungal50 - 100 µM

These findings suggest that the compound may be effective in treating infections caused by resistant strains of bacteria and fungi.

Case Studies

  • Study on Antibacterial Activity : A study evaluated the efficacy of the compound against MRSA (Methicillin-resistant Staphylococcus aureus) and found it inhibited biofilm formation at concentrations as low as 0.007 mg/mL, indicating strong potential for treating biofilm-associated infections .
  • Antifungal Evaluation : Another investigation focused on its antifungal properties against Candida species, revealing that it surpassed traditional antifungals like fluconazole in efficacy, particularly in disrupting biofilm formation .

Comparative Analysis with Related Compounds

The biological activity of 1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone can be contrasted with similar compounds to highlight its unique properties.

Compound Key Features Biological Activity
1-(4-Methoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanoneMethoxy group instead of ethoxyLower antibacterial activity
1-(4-Hydroxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanoneHydroxy group enhances solubilitySimilar antifungal properties

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (NMR/MS) Evidence Source
1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone (Target) 4-Ethoxyphenyl, 2-fluorophenylsulfonyl N/A ~348.37 (calculated) Not reported in evidence -
1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone 4-Methylphenyl, phenylsulfonyl N/A 290.34 Crystallographic data reported
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) 4-Methoxyphenylsulfonyl-piperazine, phenyltetrazole-thio 131–134 520.10640 (ESI-HRMS) NMR: δ 3.81 (s, 3H, OCH₃)
1-(5-Fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone (3a) Fluoro-indole, 4-iodophenylsulfonyl, 2-methoxyphenylpiperazine N/A ~675.32 (calculated) Not reported
1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone 3-Fluorophenyl, 4-fluorophenyl N/A 234.23 InChIKey: FQHVPUTYTIBCJC
Key Observations:
  • Substituent Effects on Polarity: The ethoxy group in the target compound likely increases hydrophilicity compared to methyl or halogen substituents in analogs (e.g., 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone) .
Antiproliferative Activity:
  • Compounds such as 7e, 7n, and 7o (from and ) exhibit antiproliferative activity against cancer cell lines, with IC₅₀ values in the micromolar range. For example, 7n (4-methoxyphenylsulfonyl-piperazine derivative) showed significant activity at 520.10640 g/mol .
  • Target Compound Hypotheses : The 4-ethoxyphenyl group in the target compound may modulate cellular uptake similarly to methoxy or trifluoromethyl substituents in analogs like 7q (543.10901 g/mol) .
NF-κB Pathway Inhibition:
  • SNI-1 (1-(3,4-dihydroxyphenyl)-2-[(1-(4-methylphenyl)-1H-tetrazol-5-yl)thio]ethanone) inhibits CARP-1/NEMO binding, suppressing NF-κB signaling .

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